molecular formula C8H21NO7S B1597316 MTEOA MeOSO3 CAS No. 29463-06-7

MTEOA MeOSO3

Cat. No.: B1597316
CAS No.: 29463-06-7
M. Wt: 275.32 g/mol
InChI Key: WLTHPEHYBIKNHR-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

MTEOA MeOSO3 can be synthesized through the reaction of methylamine with ethylene oxide, followed by the addition of sulfuric acid . The reaction conditions typically involve maintaining a controlled temperature and pressure to ensure the desired product’s formation.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed under controlled conditions. The process includes steps such as purification and crystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

MTEOA MeOSO3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce compounds with different functional groups .

Scientific Research Applications

Introduction to MTEOA MeOSO3

This compound, also known as Tris(2-hydroxyethyl)methylammonium methyl sulfate, is a zwitterionic compound with the molecular formula C8H21NO7S. It is recognized for its unique properties, including excellent antistatic, dispersing, and emulsifying characteristics. This compound has garnered attention in various scientific and industrial applications due to its stability and solubility in water.

Chemical Structure and Stability

This compound features a molecular weight of 275.32 g/mol and is characterized by its ionic nature, which contributes to its effectiveness in multiple applications. The compound's stability in aqueous solutions makes it particularly suitable for use in biological and chemical processes.

Mode of Action

As a zwitterionic compound, this compound exhibits both positive and negative charges within its structure, allowing it to interact effectively with various substrates. This property enhances its utility as a surfactant and dispersing agent in diverse formulations.

Chemical Synthesis

This compound is utilized as a reagent in organic synthesis. Its surfactant properties facilitate reactions by improving the solubility of reactants and enhancing reaction kinetics. It can also serve as a stabilizer in colloidal systems, making it valuable in the development of new materials.

Biological Research

In biological contexts, this compound is employed for its antistatic properties, which are crucial in preventing charge buildup during experiments involving sensitive biological samples. Additionally, it acts as a dispersing agent, promoting uniform distribution of compounds in biological assays .

Electrochemical Applications

Recent studies have highlighted the role of this compound as an additive in organic electrochemical transistors (OECTs). It enhances the performance of PEDOT:PSS-based devices by improving conductivity and stability. OECTs incorporating this compound have demonstrated high transconductance (22.3 ± 4.5 mS μm⁻¹) and fast response times (~40.57 μs), making them suitable for applications such as flexible ECG monitoring systems .

Material Science

This compound has been investigated for use in solid electrolytes within iontronic sensors. Its incorporation into gelatin-based electrolytes has shown promising results in enhancing mechanical properties while maintaining ionic conductivity, which is essential for sensor applications .

Case Study 1: OECT Performance Enhancement

In a study published by Li et al., this compound was integrated into PEDOT:PSS-based OECTs to enhance their performance metrics significantly. The resulting devices exhibited improved transconductance and rapid response times, demonstrating the potential for high-quality signal acquisition in flexible electronics used for healthcare monitoring .

Case Study 2: Solid Electrolytes for Iontronic Sensors

Research demonstrated that incorporating this compound into gelatin-based solid electrolytes resulted in materials with excellent mechanical properties and ionic conductivity. These materials are being explored for use in wearable sensors that require both flexibility and reliability under various environmental conditions .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to MTEOA MeOSO3 include:

Uniqueness

This compound stands out due to its unique combination of antistatic, dispersing, and emulsifying properties. Its stability and solubility in water make it particularly valuable in various applications, from industrial formulations to scientific research .

Biological Activity

Introduction

MTEOA MeOSO3, or tris(2-hydroxyethyl)-methylammonium methylsulfate, is a biocompatible ionic liquid that has garnered attention for its applications in organic electrochemical transistors (OECTs) and wearable iontronic sensors. This article explores the biological activity of this compound, emphasizing its properties, applications in biosensing, and its role in enhancing the performance of various electrochemical devices.

Properties of this compound

This compound exhibits several key properties that contribute to its biological activity:

  • Biocompatibility : It is recognized for its non-toxic nature, making it suitable for biomedical applications .
  • Conductivity : The ionic liquid demonstrates high ionic conductivity, essential for effective ion transport in electrochemical devices .
  • Stability : this compound maintains stability under physiological conditions, which is crucial for long-term applications in wearable sensors .

Ion-Sensitive Organic Electrochemical Transistors (OECTs)

This compound is primarily utilized as an additive in PEDOT:PSS-based OECTs. The incorporation of this ionic liquid enhances the sensor's sensitivity and selectivity towards various ions, including sodium (Na+), potassium (K+), and calcium (Ca2+).

Performance Data

Ion TypeSensitivity IncreaseReference
Na+6 times
K+10 times
Ca2+3000 times

The enhanced performance can be attributed to the improved charge transport properties and the biocompatibility of this compound, which allows for effective integration into flexible substrates for wearable applications .

Case Studies

  • Wearable Health Monitoring :
    • A study demonstrated the use of this compound in a flexible OECT device designed for real-time monitoring of electrolytes in human sweat. The device showed excellent stability and minimal sensitivity variation over multiple uses .
  • Electrocardiogram (ECG) Signal Detection :
    • Research highlighted the application of this compound in ECG signal detection devices. The flexible substrate enabled high-quality signal acquisition, showcasing the compound's potential in cardiovascular health monitoring .

Enhanced Device Performance

The inclusion of this compound has been shown to significantly improve the performance metrics of devices:

  • Transconductance : Devices incorporating this compound exhibited a peak transconductance of 3.1 mS, indicating effective ion transport and charge modulation capabilities .
  • Retention Rate : A transient response retention test indicated over 99% retention after 5000 cycles, confirming the long-term stability of devices using this ionic liquid .

Comparative Studies

Recent studies compared the performance of OECTs with and without this compound:

Device TypePeak Transconductance (mS)Retention Rate (%)Reference
Without this compound1.585
With this compound3.1>99

The data illustrates that the addition of this compound not only enhances sensitivity but also improves device longevity.

Properties

IUPAC Name

methyl sulfate;tris(2-hydroxyethyl)-methylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18NO3.CH4O4S/c1-8(2-5-9,3-6-10)4-7-11;1-5-6(2,3)4/h9-11H,2-7H2,1H3;1H3,(H,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLTHPEHYBIKNHR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](CCO)(CCO)CCO.COS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H21NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0067476
Record name Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, methyl sulfate (salt)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0067476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29463-06-7
Record name Tris(2-hydroxyethyl)methylammonium methyl sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29463-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyltriethanolammonium methosulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029463067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, methyl sulfate (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, methyl sulfate (salt)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0067476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(2-hydroxyethyl)methylammonium methyl sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.127
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYLTRIETHANOLAMMONIUM METHOSULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2O049AX07H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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